molecular formula C23H21FN2O4 B2917564 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-fluorophenyl)acetamide CAS No. 898465-16-2

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-fluorophenyl)acetamide

Cat. No. B2917564
CAS RN: 898465-16-2
M. Wt: 408.429
InChI Key: XFIWUOURPVWCNT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results .

Scientific Research Applications

Structural Aspects and Properties

Isoquinoline derivatives, like those studied by Karmakar et al. (2007), exhibit unique structural characteristics that can form gels and crystalline structures when treated with different acids. This property is particularly interesting for materials science, where such compounds could be used in creating novel materials with specific mechanical or optical properties. The ability to form host–guest complexes that exhibit enhanced fluorescence emission offers potential applications in sensors and imaging technologies (Karmakar, Sarma, & Baruah, 2007).

Anticancer and Antimicrobial Activities

Isoquinoline and quinazolinone derivatives have been reported to show significant anticancer and antimicrobial activities. For example, compounds synthesized by Ghorab et al. (2015) displayed potent activity against breast and colon cancer cell lines. These findings highlight the therapeutic potential of such compounds in developing new anticancer drugs (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015). Additionally, the synthesis of derivatives that act as broad-spectrum antifungal agents, as explored by Bardiot et al. (2015), underscores the utility of these compounds in addressing fungal infections (Bardiot et al., 2015).

Neuroprotection and Antiviral Effects

The therapeutic effect of novel isoquinoline derivatives in treating neurological conditions, such as Japanese encephalitis, has been demonstrated. Compounds showing significant antiviral and antiapoptotic effects offer a promising avenue for the development of treatments for viral encephalitis and potentially other neurodegenerative diseases (Ghosh et al., 2008).

VEGFR-2 and EGFR Tyrosine Kinase Inhibition

Quinazolinone-based derivatives with the potential to inhibit VEGFR-2 and EGFR tyrosine kinases suggest applications in cancer therapy, specifically in targeting tumor angiogenesis and growth. Such compounds could contribute to the development of targeted therapies for various cancers, offering a dual inhibitory effect on critical signaling pathways involved in tumor progression (Riadi et al., 2021).

properties

IUPAC Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4/c24-18-5-7-19(8-6-18)25-23(28)15-30-22-14-29-20(11-21(22)27)13-26-10-9-16-3-1-2-4-17(16)12-26/h1-8,11,14H,9-10,12-13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIWUOURPVWCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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